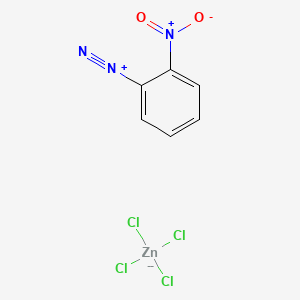
2-nitrobenzenediazonium;tetrachlorozinc(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitrobenzenediazonium;tetrachlorozinc(2-), also known by its Chemical Abstracts Service (CAS) number 15636-56-3, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
The preparation of 2-nitrobenzenediazonium;tetrachlorozinc(2-) involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and vary by manufacturer, general synthetic routes include:
Starting Materials: The synthesis typically begins with commercially available starting materials.
Reaction Conditions: The reactions are conducted under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the required purity.
Análisis De Reacciones Químicas
2-nitrobenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
2-nitrobenzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-nitrobenzenediazonium;tetrachlorozinc(2-) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-nitrobenzenediazonium;tetrachlorozinc(2-) can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 203-622-2: Cyclohexyl bromide, used in organic synthesis.
Einecs 203-154-9: 4-Bromoacetanilide, used in pharmaceutical research.
Einecs 204-317-7: Methyl salicylate, used in topical analgesics.
Compared to these compounds, 2-nitrobenzenediazonium;tetrachlorozinc(2-) may offer unique properties or reactivity that make it particularly valuable for specific applications.
Propiedades
Número CAS |
15636-56-3 |
|---|---|
Fórmula molecular |
C6H4Cl4N3O2Zn- |
Peso molecular |
357.297 |
Nombre IUPAC |
2-nitrobenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C6H4N3O2.4ClH.Zn/c7-8-5-3-1-2-4-6(5)9(10)11;;;;;/h1-4H;4*1H;/q+1;;;;;+2/p-4 |
Clave InChI |
FBINNMHEMQSTMP-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















